molecular formula C17H17N3O B13108466 (2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone

(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone

Cat. No.: B13108466
M. Wt: 279.34 g/mol
InChI Key: FWZRWOYBYJUVLU-UHFFFAOYSA-N
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Description

(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone typically involves the functionalization of the imidazo[1,2-b]pyridazine scaffold. One common method includes the use of radical reactions for direct functionalization . The process may involve transition metal catalysis, metal-free oxidation, or photocatalysis strategies .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable synthetic routes that ensure high yield and purity, utilizing cost-effective reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different aryl or alkyl groups.

Mechanism of Action

The mechanism of action for (2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone involves its interaction with specific molecular targets, such as kinases. The compound binds to the hinge region of kinases, affecting their activity and thereby influencing cell growth, differentiation, and apoptosis .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone

InChI

InChI=1S/C17H17N3O/c1-17(2,3)14-11-20-15(18-14)10-9-13(19-20)16(21)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

FWZRWOYBYJUVLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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